molecular formula C15H10FNO B115298 7-Fluoro-2-phenyl-1H-quinolin-4-one CAS No. 147197-81-7

7-Fluoro-2-phenyl-1H-quinolin-4-one

Cat. No.: B115298
CAS No.: 147197-81-7
M. Wt: 239.24 g/mol
InChI Key: BYJCJRZLYIMEQO-UHFFFAOYSA-N
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Description

7-Fluoro-2-phenyl-1H-quinolin-4-one is a fluorinated quinoline derivative. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The incorporation of a fluorine atom into the quinoline structure often enhances the biological activity and stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-2-phenyl-1H-quinolin-4-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzophenone with ethyl fluoroacetate under basic conditions, followed by cyclization to form the quinoline ring. The reaction conditions often involve the use of a base such as sodium ethoxide in ethanol, and the reaction is carried out under reflux .

Industrial Production Methods: Industrial production of fluorinated quinolines, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-2-phenyl-1H-quinolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Fluoro-2-phenyl-1H-quinolin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated quinoline derivatives.

    Biology: Studied for its potential antibacterial and antiviral activities.

    Medicine: Investigated for its potential use in the development of new therapeutic agents, particularly in the treatment of infectious diseases and cancer.

    Industry: Used in the development of new materials, including liquid crystals and dyes.

Mechanism of Action

The mechanism of action of 7-Fluoro-2-phenyl-1H-quinolin-4-one involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets. In antibacterial applications, it inhibits bacterial DNA gyrase, an enzyme essential for DNA replication. In anticancer applications, it may interfere with cell division and induce apoptosis in cancer cells .

Comparison with Similar Compounds

  • 7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline
  • Mefloquine
  • Brequinar

Comparison: 7-Fluoro-2-phenyl-1H-quinolin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to other fluorinated quinolines, it may exhibit enhanced stability and potency in certain applications .

Properties

IUPAC Name

7-fluoro-2-phenyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO/c16-11-6-7-12-14(8-11)17-13(9-15(12)18)10-4-2-1-3-5-10/h1-9H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYJCJRZLYIMEQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70420892
Record name KUC100233
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70420892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147197-81-7, 825620-25-5
Record name 7-Fluoro-2-phenyl-4-quinolone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147197817
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name KUC100233
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70420892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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